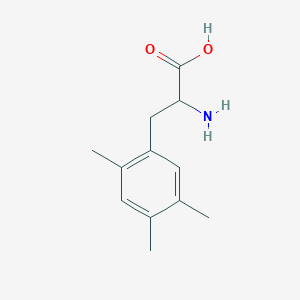

2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

Description

2-Amino-3-(2,4,5-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a phenyl ring substituted with methyl groups at the 2, 4, and 5 positions, attached to a propanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .

Properties

IUPAC Name |

2-amino-3-(2,4,5-trimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBNGCUVGLKXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,4,5-trimethylbenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.

Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is converted to the corresponding amine through an amination reaction using ammonia or an amine source.

Hydrolysis: The final step involves the hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in metabolic pathways.

Pathways Involved: It may influence pathways related to amino acid metabolism, neurotransmitter synthesis, and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically determine the compound’s properties:

Key Comparisons :

- Acidity : Fluorinated derivatives (e.g., L-2,4,5-trifluorophenylalanine) exhibit lower pKa values due to electron-withdrawing fluorine atoms, enhancing acidity compared to methyl-substituted analogs .

- Solubility : Hydrophobic methyl groups in the target compound reduce aqueous solubility, whereas hydroxylated analogs (e.g., 6-hydroxy-DL-dopa) are more polar and water-soluble .

Biological Activity

2-Amino-3-(2,4,5-trimethylphenyl)propanoic acid, often referred to as a β-amino acid, has garnered attention in recent years due to its diverse biological activities. This compound is structurally related to other amino acids and exhibits properties that make it a candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of an amino group (), a carboxylic acid group (), and a phenyl ring with three methyl substitutions. This unique structure contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of β-amino acids. For instance, derivatives of similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for certain derivatives have been reported, indicating their effectiveness in inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | 25 | Bacillus cereus |

This table illustrates the promising antimicrobial activity of compounds structurally related to this compound .

Anti-inflammatory Effects

Similar compounds have been documented to exhibit anti-inflammatory properties. Research indicates that β-amino acids can modulate inflammatory pathways and reduce cytokine production in vitro. These findings suggest potential applications in treating inflammatory diseases.

Neuroprotective Activity

Studies have also explored the neuroprotective effects of β-amino acids. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Antimicrobial Efficacy Study : A study focused on the antimicrobial efficacy of various β-amino acids demonstrated that this compound exhibited notable activity against Staphylococcus aureus, with an MIC of 50 µg/mL. This suggests its potential as an alternative treatment for infections caused by resistant strains .

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with derivatives of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following general steps outline a common synthetic pathway:

- Formation of the α-amino acid backbone : Starting from an appropriate aldehyde or ketone.

- Methylation : Introducing methyl groups at the ortho and para positions on the phenyl ring.

- Final purification : Using chromatographic techniques to isolate the desired compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2,4,5-trimethylphenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis using chiral auxiliaries or biocatalytic approaches (e.g., immobilized phenylalanine ammonia-lyase enzymes) is recommended for enantiomeric control. For example, biocatalysts like SwCNTNH2-PAL have been used for stereoselective biotransformations in structurally similar amino acids .

- Key Considerations : Monitor reaction progress via chiral HPLC or capillary electrophoresis. Optimize reaction pH and temperature to minimize racemization.

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm substitution patterns on the phenyl ring and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Experimental Design :

- Measure solubility in buffers (pH 1–12) using shake-flask methods.

- Assess stability via accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

Advanced Research Questions

Q. How can enzymatic interactions of this compound be systematically studied for drug discovery applications?

- Approach :

- Kinetic Assays : Measure inhibition constants () against target enzymes (e.g., amino acid decarboxylases) using fluorometric or calorimetric methods.

- Molecular Docking : Use computational models to predict binding modes, leveraging the trimethylphenyl group’s steric effects .

- Contradiction Analysis : If experimental values conflict with docking results, re-evaluate protonation states or solvent-accessible surface areas.

Q. What strategies address discrepancies in reported bioactivity data across studies?

- Root Causes : Variability in cell line sensitivity, assay conditions (e.g., serum concentration), or compound purity.

- Resolution :

- Standardize assays using reference inhibitors and validate purity via orthogonal methods (e.g., NMR + LC-MS).

- Perform meta-analyses of published data to identify consensus trends .

Q. How can researchers optimize catalytic systems for large-scale enantioselective synthesis?

- Process Design :

- Biocatalysis : Immobilize enzymes on magnetic nanoparticles for reusability.

- Continuous Flow Chemistry : Enhance yield and reduce racemization via controlled residence times .

- Data Table :

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Asymmetric Catalysis | 78 | 92 | |

| Biocatalytic Batch | 65 | 98 |

Methodological Challenges

Q. What advanced techniques resolve ambiguities in spectroscopic data for substituted phenylpropanoic acids?

- Solutions :

- Dynamic NMR : Probe rotational barriers of trimethylphenyl groups to assign substituent positions.

- Solid-State NMR : Differentiate polymorphic forms affecting bioactivity .

Q. How do steric effects of the 2,4,5-trimethylphenyl group influence metabolic stability in vivo?

- Experimental Framework :

- Conduct microsomal stability assays (human/rat liver microsomes).

- Compare with less hindered analogs (e.g., 4-methyl derivatives) to isolate steric contributions .

Key Considerations for Data Reproducibility

- Purity Standards : Use pharmacopeial-grade reference materials (e.g., EP/JP standards) for calibration .

- Open Data : Share raw NMR/MS files in repositories to enable cross-validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.